2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide
Description
The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide features a hybrid structure combining a 1,2-dihydropyridinone core, a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group, and an acetamide moiety linked to a 3,5-dimethylphenyl group. The 3,5-dimethylphenyl group may enhance lipophilicity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-9-15(2)11-19(10-14)25-20(29)13-28-12-17(5-8-21(28)30)23-26-22(27-31-23)16-3-6-18(24)7-4-16/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGPBDXCWIGHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step often starts with the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Synthesis of the Dihydropyridinone Moiety: The dihydropyridinone ring can be synthesized via a Hantzsch reaction, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling Reactions: The final step involves coupling the oxadiazole and dihydropyridinone intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinone moiety, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds containing oxadiazole and dihydropyridine structures exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The specific mechanism of action for this compound may involve targeting specific signaling pathways associated with tumor growth.
- Antimicrobial Properties : The presence of the chlorophenyl group in the structure enhances its antimicrobial activity. Compounds with similar frameworks have been reported to exhibit potent activity against a range of bacterial and fungal pathogens. This makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. The ability to modulate inflammatory pathways could make it useful in treating conditions like arthritis or other inflammatory diseases .
Pharmacological Studies
Several pharmacological studies have investigated the effects of this compound on various biological systems:
- In vitro Studies : In vitro assays have demonstrated that the compound can inhibit specific enzymes involved in inflammation and cancer progression. These studies often utilize cell lines to assess cytotoxicity and therapeutic potential.
- In vivo Studies : Animal models have been employed to evaluate the efficacy and safety profile of the compound. Results indicate promising therapeutic effects with manageable toxicity levels, making it suitable for further development into pharmaceutical formulations .
Material Science Applications
Beyond medicinal uses, the compound's unique chemical properties lend themselves to applications in material science:
- Polymer Chemistry : The functional groups present in the compound allow for its incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of materials.
- Nanotechnology : Research is ongoing into using such compounds as building blocks for nanomaterials, particularly in drug delivery systems where controlled release mechanisms are essential.
Case Studies
A few notable case studies illustrate the potential applications:
- Case Study 1 : A study published in Arkivoc explored the synthesis of similar oxadiazole derivatives and their anticancer activities. The results indicated that modifications to the dihydropyridine core could enhance potency against specific cancer cell lines .
- Case Study 2 : Research conducted by Ryzhkova et al. highlighted the use of oxadiazole-based compounds in developing new antimicrobial agents. The study emphasized structure-activity relationships that guide the design of more effective drugs .
Mechanism of Action
The mechanism of action of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for carboxylic acids, enhancing binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Acetamide Derivatives
The N-(3,5-dimethylphenyl)acetamide moiety is shared with compounds like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (). Key differences include:
- Electron-withdrawing vs. donating groups: The trichloroacetamide group in introduces strong electron-withdrawing effects, altering crystal packing and geometry compared to the target compound’s oxadiazole-dihydropyridinone system.
- Steric effects : The 3,5-dimethylphenyl group in both compounds contributes to steric bulk, but the target compound’s heterocyclic appendages may enhance binding specificity to biological targets .
Heterocyclic Components
The 1,2,4-oxadiazole ring in the target compound distinguishes it from simpler acetamide derivatives. For example:
- Its diethylamino group increases solubility but reduces structural rigidity.
Pharmacological Potential
While direct activity data for the target compound is unavailable, structural analogs provide insights:
- Oxadiazole-containing compounds: Known for antimicrobial and anticancer properties due to hydrogen-bonding and π-π stacking capabilities. The 4-chlorophenyl substitution may enhance target affinity compared to unsubstituted oxadiazoles.
- Dihydropyridinone derivatives: Often act as kinase inhibitors, suggesting the target compound could be explored in oncology.
Comparative Data Table
Key Research Findings
- Crystallographic Insights : Substituent positioning (e.g., 3,5-dimethyl vs. 2,6-dimethyl) significantly impacts molecular geometry and crystal packing .
- Electronic Effects : The 4-chlorophenyl group on the oxadiazole may enhance electron-deficient character, improving interactions with biological targets compared to methyl or nitro substituents .
- Synthesis and Refinement : The use of SHELX software () for structural determination ensures reliability in comparing bond lengths and angles with analogs.
Biological Activity
The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a 1,2,4-oxadiazole ring and a dihydropyridine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole framework exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The incorporation of the 4-chlorophenyl group may enhance these effects due to increased lipophilicity and interaction with microbial cell membranes.
Anticancer Effects
Compounds similar to the one have demonstrated anticancer activities. For example, studies involving derivatives of oxadiazoles have revealed their potential in inhibiting cancer cell proliferation. One study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines . This suggests that the target compound may also possess similar anticancer properties.
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. Specifically, oxadiazoles have been associated with the inhibition of acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer’s disease. The inhibition of AChE by related compounds has been documented, indicating that this compound might also exhibit such properties .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring plays a critical role in interacting with biological targets including enzymes and receptors. The presence of the dihydropyridine moiety may facilitate interactions with calcium channels or other ion channels involved in cellular signaling pathways.
Case Studies
- Anticancer Activity : A study focused on a series of oxadiazole derivatives indicated that modifications to the oxadiazole ring could significantly enhance anticancer activity. The specific case of a derivative exhibiting an IC50 value of 27.3 μM against T47D breast cancer cells highlights the potential efficacy of such compounds .
- Antimicrobial Screening : Another research effort synthesized various oxadiazole-containing compounds and assessed their antimicrobial efficacy against several pathogens. Results showed that compounds with similar structural features displayed promising antibacterial activity .
Data Table: Summary of Biological Activities
| Activity Type | Related Studies / Findings | Remarks |
|---|---|---|
| Antimicrobial | Moderate to strong activity against Salmonella typhi | Effective against gram-negative bacteria |
| Anticancer | IC50 values between 6.2 μM and 43.4 μM in various cell lines | Potential for development as anticancer agents |
| Enzyme Inhibition | Inhibitory effects on AChE reported in similar compounds | Relevant for neurodegenerative disease treatment |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Use statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze interactions via response surface modeling. For example, fractional factorial designs can reduce the number of trials while identifying critical variables .
- Example : Apply ICReDD’s computational-experimental feedback loop to predict optimal reaction pathways using quantum chemical calculations (e.g., transition state analysis) and validate with small-scale experiments .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodology :
- X-ray crystallography : Refine crystal structures using SHELXL for high-precision bond-length and angle measurements, particularly for resolving disorder in the oxadiazole or pyridinone moieties .
- NMR : Use - HSQC and HMBC to confirm connectivity of the 1,2,4-oxadiazole ring and acetamide substituents.
- Data Note : Cross-validate crystallographic data with DFT-optimized geometries to resolve ambiguities in electron density maps.
Q. How can initial bioactivity screening be designed to prioritize target pathways?
- Methodology : Use high-throughput screening (HTS) with orthogonal assays (e.g., enzyme inhibition, cell viability) to minimize false positives. Prioritize targets linked to the compound’s structural motifs (e.g., kinases or proteases modulated by oxadiazole derivatives).
- Statistical Validation : Apply ANOVA to distinguish significant bioactivity signals from background noise .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay conditions?
- Methodology :
- Meta-analysis : Aggregate data from multiple assays (e.g., IC values under varying pH or serum concentrations) and use multivariate regression to identify confounding variables.
- Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants under controlled conditions .
- Case Study : If cytotoxicity in cancer cells conflicts with low enzymatic inhibition, investigate off-target effects via proteome-wide affinity profiling.
Q. What strategies are recommended for elucidating the reaction mechanism of 1,2,4-oxadiazole ring formation during synthesis?
- Computational Tools : Use density functional theory (DFT) to model reaction intermediates and transition states. Compare activation energies for cyclodehydration pathways (e.g., nitrile oxide vs. amidoxime routes) .
- Experimental Validation : Trap intermediates using low-temperature NMR or isotopic labeling (e.g., -amide precursors).
Q. How can researchers design a robust formulation for in vivo studies?
- Approach : Optimize solubility and stability using Quality by Design (QbD) principles. Test co-solvents (e.g., PEG-400, cyclodextrins) and apply stability-indicating HPLC methods to track degradation products under physiological conditions.
- Regulatory Alignment : Follow CRDC RDF2050103 guidelines for chemical engineering design to ensure scalability and reproducibility .
Q. What computational methods are suitable for predicting metabolic pathways and toxicity?
- Tools :
- ADMET Prediction : Use in silico platforms (e.g., SwissADME, ProTox-II) to identify metabolic hotspots (e.g., acetamide hydrolysis or oxadiazole oxidation).
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict regioselective metabolism .
- Validation : Correlate predictions with in vitro microsomal stability assays.
Methodological Reference Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
